

physical and chemical properties of methyl 4-bromo-1H-pyrazole-3-carboxylate

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Compound of Interest

Compound Name: methyl 4-bromo-1H-pyrazole-3-carboxylate

Cat. No.: B182796

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An In-depth Technical Guide to Methyl 4-bromo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and agrochemical research. Its pyrazole core is a privileged scaffold found in numerous biologically active molecules. The presence of a bromine atom and a methyl ester group at strategic positions on the pyrazole ring allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors for cancer therapy. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and insights into its role in relevant biological pathways.

Physicochemical Properties

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a white to light yellow solid at room temperature.^{[1][2]} Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₅ BrN ₂ O ₂	[1][3]
Molecular Weight	205.01 g/mol	[1][3]
CAS Number	81190-89-8	[3]
Appearance	White to light yellow solid	[1][2]
Boiling Point	318.0 ± 22.0 °C at 760 mmHg	[4]
Density	1.8 ± 0.1 g/cm ³	[4]
Melting Point	Not available	[4]

Spectral Data

Detailed spectral information is crucial for the identification and characterization of **methyl 4-bromo-1H-pyrazole-3-carboxylate**. While specific, experimentally derived high-resolution spectra are not publicly available in the searched literature, typical chemical shifts for similar pyrazole structures can be inferred. PubChem indicates the availability of ¹H and ¹³C NMR spectra for this compound.[3]

Chemical Properties and Reactivity

The chemical reactivity of **methyl 4-bromo-1H-pyrazole-3-carboxylate** is primarily dictated by the functional groups present: the pyrazole ring, the bromine substituent, and the methyl ester.

- Pyrazole Ring:** The pyrazole ring is aromatic and can undergo electrophilic substitution, although the bromine atom deactivates the ring towards this type of reaction. The nitrogen atoms can act as nucleophiles or be protonated in acidic conditions.
- Bromine Atom:** The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution and is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position.
- Methyl Ester:** The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to amides by reaction with amines.

Experimental Protocols

Synthesis of Methyl 4-bromo-1H-pyrazole-3-carboxylate

The most common method for the synthesis of **methyl 4-bromo-1H-pyrazole-3-carboxylate** is the Fischer esterification of its carboxylic acid precursor, 4-bromo-1H-pyrazole-3-carboxylic acid.^[7]

Protocol: Fischer Esterification

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq.) in an excess of anhydrous methanol (which also serves as the solvent).
- **Catalyst Addition:** Slowly and cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq.), to the stirring suspension.
- **Reaction:** Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).^[8]
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- **Extraction:** Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure **methyl 4-bromo-1H-pyrazole-3-carboxylate**.^[8]

Suzuki-Miyaura Cross-Coupling Reaction

Methyl 4-bromo-1H-pyrazole-3-carboxylate is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents at the 4-position.

Protocol: Suzuki-Miyaura Coupling

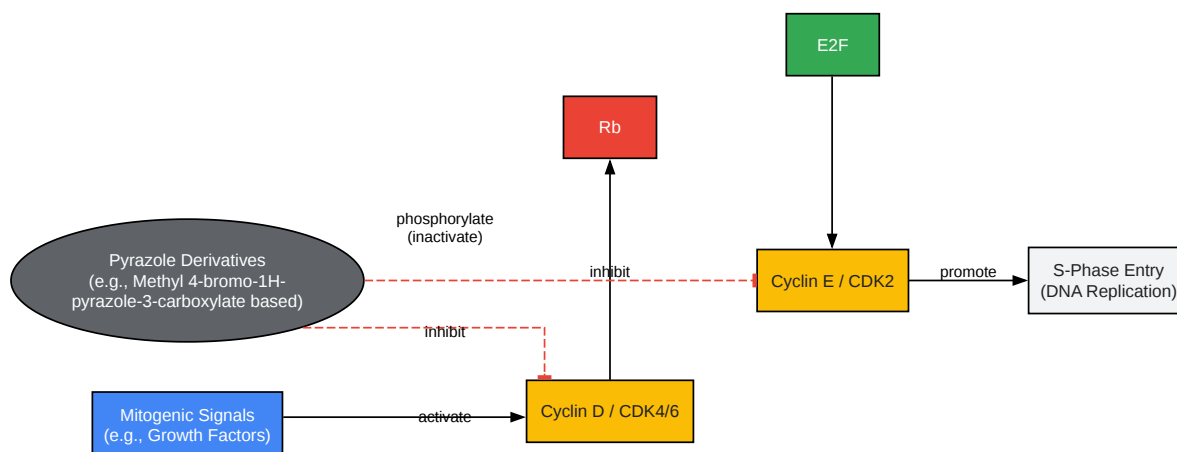
- **Reaction Setup:** To a Schlenk tube, add **methyl 4-bromo-1H-pyrazole-3-carboxylate** (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (5 mol%), and a base, typically sodium carbonate (2.5 eq.).^[9]
- **Inert Atmosphere:** Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
- **Solvent Addition:** Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
- **Reaction:** Seal the tube and heat the reaction mixture with vigorous stirring (e.g., at 90-100 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.^[9]
- **Work-up:** Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aryl-1H-pyrazole-3-carboxylate derivative.

Biological Relevance and Signaling Pathways

Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities. Notably, they are recognized as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.^{[10][11]} Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy.^{[12][13]}

Inhibition of Cyclin-Dependent Kinase (CDK) Signaling Pathway

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. CDKs, in complex with their regulatory partners called cyclins, drive the progression through the different phases of the cell cycle (G1, S, G2, and M).^[12] Pyrazole-based inhibitors have shown significant potential in targeting specific CDKs, such as CDK2 and CDK4/6, thereby inducing cell cycle arrest and apoptosis in cancer cells.^{[10][14]} The diagram below illustrates a simplified CDK signaling pathway and the potential point of intervention for pyrazole derivatives.

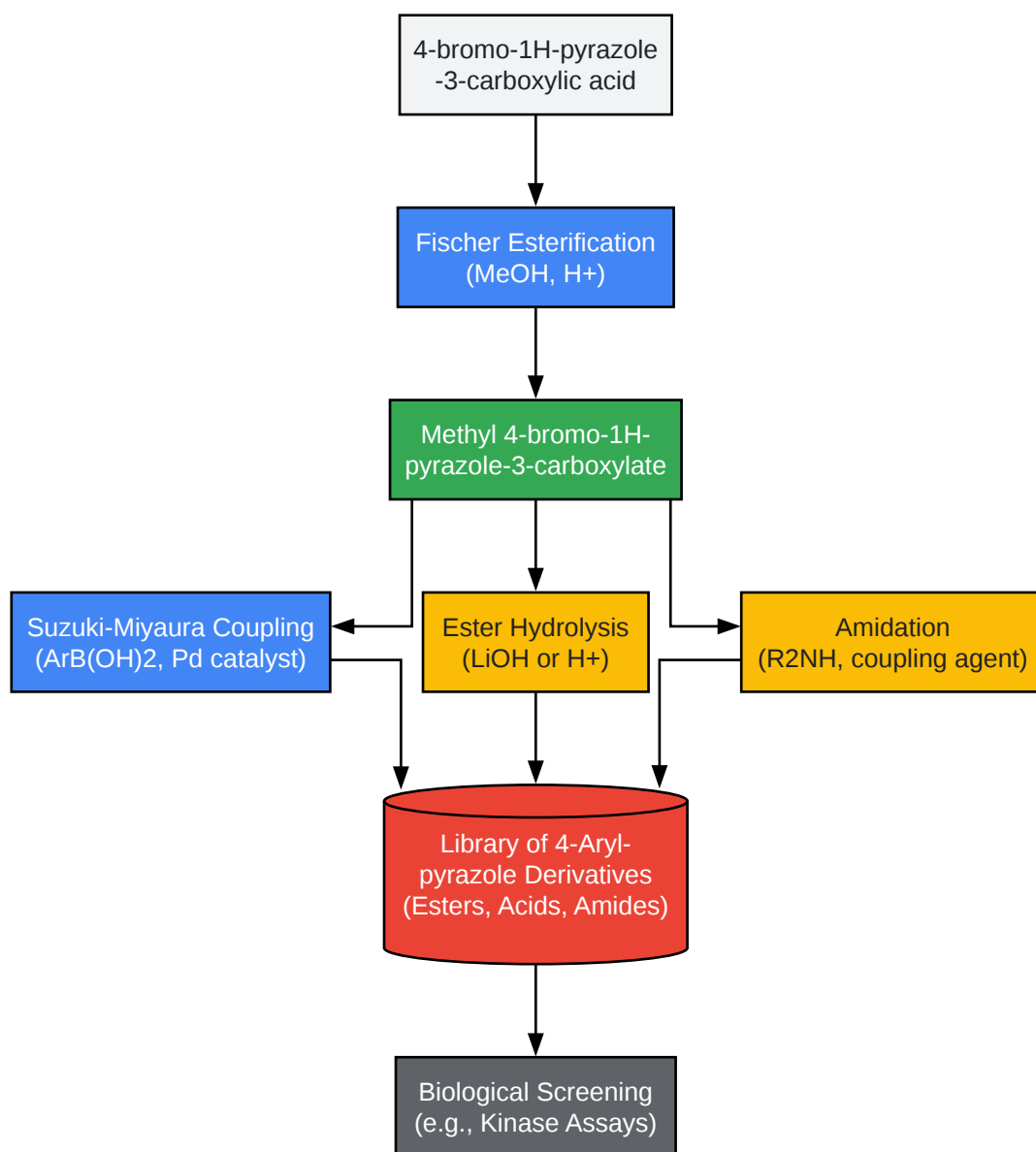


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Caption: Simplified CDK pathway and pyrazole inhibition.

Experimental and Synthetic Workflows

The utility of **methyl 4-bromo-1H-pyrazole-3-carboxylate** as a synthetic intermediate can be visualized in a typical experimental workflow for the development of novel bioactive compounds.



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Caption: Synthetic workflow for compound library generation.

Conclusion

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a high-value building block for the synthesis of complex organic molecules. Its well-defined reactivity allows for predictable and efficient chemical transformations, particularly in the context of palladium-catalyzed cross-coupling reactions. The pyrazole scaffold is a key feature in many compounds targeting biological pathways, such as the cell cycle, making this intermediate particularly relevant for drug

discovery programs in oncology and other therapeutic areas. The experimental protocols and workflow diagrams provided in this guide offer a practical framework for researchers and scientists working with this versatile compound.

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